Diethyl propylphosphonate

概要

説明

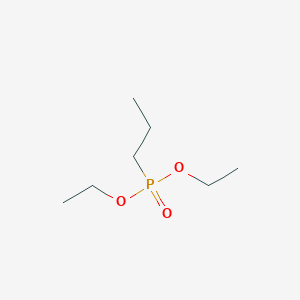

Diethyl propylphosphonate is an organic compound with the chemical formula C₇H₁₇O₃PThis compound is characterized by its clear, colorless liquid form and is used in various chemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Diethyl propylphosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide under heat to form the desired phosphonate. The reaction typically proceeds as follows:

(C₂H₅O)₃P + R-X → (C₂H₅O)₂P(O)R + C₂H₅X

where R represents the propyl group and X is a halide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity this compound .

化学反応の分析

Types of Reactions: Diethyl propylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学的研究の応用

Overview

DPP is primarily recognized for its role as a dopant vector in semiconductor technology. Its unique properties allow for effective doping of silicon nanowires (SiNWs), which are crucial for advancing electronic devices.

Case Study: Molecular Doping Process

A study examined the nucleation rate and molecular surface coverage kinetics of DPP on silicon at varying solution concentrations. It was found that lower concentrations led to better electrical conductivity despite faster molecular coverage growth at higher concentrations. This counterintuitive result highlights the complex interplay between physisorption and chemisorption during the doping process .

| Solution Concentration | Sheet Resistance (Ω) | Deposition Time (min) |

|---|---|---|

| 5% | Lower than 15% | 120 |

| 10% | Moderate | 80 |

| 15% | Highest | 30 |

This table summarizes the correlation between solution concentration, sheet resistance, and deposition time, illustrating how different conditions affect doping efficiency.

Hybrid Nanostructures

The combination of DPP with silicon nanowires results in hybrid structures that exhibit enhanced properties such as surface passivation and tunable wettability. These characteristics are essential for applications in sensors and life sciences, where high sensitivity is required for detecting chemical and biological species .

Applications in Sensors

The functionalized SiNWs can be utilized in various sensor applications due to their large surface-to-volume ratio, which enhances sensitivity compared to conventional planar devices. The presence of DPP contributes to improved detection capabilities for biomolecules and gases .

Ligand-Gated Ion Channels

DPP has been explored in biochemical research as a tool for studying ligand-gated ion channels (LGICs). These channels are critical for neurotransmission and cellular signaling. The incorporation of phosphonate-based analogs like DPP allows researchers to investigate protein phosphorylation dynamics, which are vital for understanding various neurological disorders .

Case Study: Unnatural Mutagenesis

Research conducted on LGICs demonstrated that using DPP as a phosphonate mimic can facilitate the study of phosphorylation effects on receptor function. This approach enables scientists to explore therapeutic targets for conditions such as Alzheimer's and schizophrenia by modifying receptor properties through mutagenesis techniques .

作用機序

The mechanism by which diethyl propylphosphonate exerts its effects depends on its application. In biological systems, it can act as a precursor to bioactive molecules, influencing various biochemical pathways. Its molecular targets and pathways are specific to the compounds it helps synthesize .

類似化合物との比較

- Diethyl methylphosphonate

- Diethyl ethylphosphonate

- Diethyl isopropylphosphonate

Comparison: Diethyl propylphosphonate is unique due to its specific alkyl group, which influences its reactivity and applications. Compared to diethyl methylphosphonate and diethyl ethylphosphonate, it has a longer alkyl chain, which can affect its solubility and boiling point. Diethyl isopropylphosphonate, on the other hand, has a branched alkyl group, leading to different steric and electronic properties .

生物活性

Diethyl propylphosphonate (DEP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and various biological effects of DEP, supported by relevant research findings and data tables.

This compound has the molecular formula and is classified as a phosphonate ester. Its structure features a central phosphorus atom bonded to two ethyl groups and one propyl group, contributing to its unique reactivity and biological properties.

DEP primarily acts as an inhibitor of cholinesterases, enzymes responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting these enzymes, DEP can lead to an accumulation of acetylcholine, affecting neurotransmission. This mechanism is particularly significant in the context of neurotoxicity and potential therapeutic applications.

Antiviral Activity

Research has indicated that phosphonated compounds, including derivatives of DEP, exhibit antiviral properties. For instance, certain phosphonates have shown efficacy against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 μM. Notably, specific analogues demonstrated potent activity against both thymidine kinase-deficient and thymidine kinase-positive strains of VZV .

| Compound | Antiviral Activity EC50 (μM) | Cytotoxicity (IC50 μM) |

|---|---|---|

| 14c | >100 | >100 |

| 15b | 34.2 | >100 |

| 15d | 40.44 | 100 |

| 15h | 37.14 | >100 |

Cholinesterase Inhibition

This compound has been studied for its inhibitory effects on human cholinesterases, particularly butyrylcholinesterase (BChE). The compound's ability to inhibit BChE can be quantified through its IC50 values, which indicate the concentration required to inhibit enzyme activity by 50%. For example, studies have reported varying degrees of inhibition depending on the specific conditions and concentrations used .

Case Studies

- Neurotoxicology Studies : In vivo studies have demonstrated that exposure to organophosphates like DEP can lead to neurotoxic effects in animal models. These studies emphasize the importance of understanding the dose-response relationship and the potential long-term effects on neurological function.

- Therapeutic Potential : Investigations into DEP's role as a therapeutic agent have highlighted its potential in treating conditions associated with cholinergic dysfunction. Its ability to modulate cholinergic signaling pathways may offer insights into developing treatments for diseases such as Alzheimer's.

Toxicological Profile

The toxicity of this compound is a critical area of research, especially considering its application in various industries. The compound has shown potential neurotoxic effects at certain concentrations, necessitating careful handling and regulation in occupational settings.

特性

IUPAC Name |

1-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIKOPXSCCGLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172161 | |

| Record name | Diethyl propanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18812-51-6 | |

| Record name | Diethyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18812-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl propanephosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018812516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl propanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-propyl-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl (1-propyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using the described method for diethyl propylphosphonate synthesis over the traditional Arbuzov reaction?

A1: The research highlights two key advantages of the proposed Wolff-Kishner-like reduction method over the traditional Arbuzov reaction for this compound synthesis []:

Q2: How is this compound used for potential uranium extraction from high-level liquid wastes?

A2: this compound is incorporated as a ligand within a conjugated microporous polymer (CMP) framework, denoted as CMP-EP []. This material exhibits a high affinity and selectivity for uranium(VI) ions, effectively binding them from solutions with high acidity (6 M HNO3) – a characteristic of high-level liquid wastes. The phosphonate groups (PO) within the CMP-EP are thought to be the primary binding sites for the uranyl ions, forming complexes such as UO2(NO3)2 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。